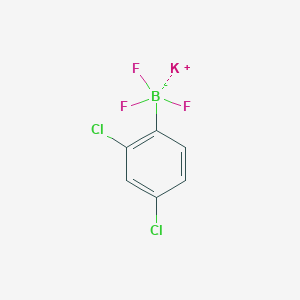

Trifluoroborate de potassium (2,4-dichlorophényl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (2,4-dichlorophenyl)trifluoroborate is an organoboron compound with the molecular formula C6H3BCl2F3K and a molecular weight of 252.89 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and ease of handling. Organotrifluoroborates are often used as alternatives to boronic acids in various chemical reactions due to their enhanced stability and reactivity .

Applications De Recherche Scientifique

Potassium (2,4-dichlorophenyl)trifluoroborate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of organoboron reagent Organoboron compounds are generally known to interact with various biological targets, often acting as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of Potassium (2,4-dichlorophenyl)trifluoroborate involves its use as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s role in cross-coupling reactions suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of Potassium (2,4-dichlorophenyl)trifluoroborate’s action are largely dependent on the specific reactions it is involved in. As a nucleophilic coupling partner in cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of Potassium (2,4-dichlorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is known to be moisture- and air-stable, and is remarkably compliant with strong oxidative conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, oxygen levels, and the presence of oxidizing agents .

Analyse Biochimique

Biochemical Properties

Potassium (2,4-dichlorophenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by copper, rhodium, nickel, or palladium

Cellular Effects

It is known that organoboron reagents, such as Potassium (2,4-dichlorophenyl)trifluoroborate, can influence cell function through their role in cross-coupling reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Potassium (2,4-dichlorophenyl)trifluoroborate is primarily through its role in cross-coupling reactions . In these reactions, Potassium (2,4-dichlorophenyl)trifluoroborate acts as a nucleophilic coupling partner, interacting with various biomolecules. The exact nature of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction and conditions.

Temporal Effects in Laboratory Settings

Potassium organotrifluoroborates are known for their stability and resistance to degradation .

Metabolic Pathways

As an organoboron reagent, it is likely to interact with various enzymes and cofactors in the context of cross-coupling reactions .

Méthodes De Préparation

Potassium (2,4-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction typically proceeds as follows :

C6H3B(OH)2Cl2+KHF2→C6H3BCl2F3K+2H2O

This method involves the use of potassium bifluoride as a fluorinating agent, which reacts with the boronic acid to form the trifluoroborate salt. The reaction is typically carried out under ambient conditions, making it a convenient and efficient synthetic route .

Analyse Des Réactions Chimiques

Potassium (2,4-dichlorophenyl)trifluoroborate is known for its reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound can undergo the following types of reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: In Suzuki-Miyaura coupling, it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .

Comparaison Avec Des Composés Similaires

Potassium (2,4-dichlorophenyl)trifluoroborate can be compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 4-methoxyphenyltrifluoroborate . While all these compounds share similar stability and reactivity profiles, potassium (2,4-dichlorophenyl)trifluoroborate is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions .

Similar compounds include:

- Potassium phenyltrifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium 3-dichlorophenyltrifluoroborate

These compounds are also used in various cross-coupling reactions and share similar applications in organic synthesis .

Propriétés

IUPAC Name |

potassium;(2,4-dichlorophenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOPVJEJIORDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635467 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-38-0 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B63617.png)

![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)

![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)